molecular formula C17H26N8O5 B014875 Blasticidin S CAS No. 2079-00-7

Blasticidin S

Cat. No. B014875
CAS RN: 2079-00-7
M. Wt: 422.4 g/mol
InChI Key: CXNPLSGKWMLZPZ-GIFSMMMISA-N
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Description

Blasticidin S is a selection antibiotic for mammalian and bacterial cells. It is sterile, cell culture tested, and available as a solution or powder .


Synthesis Analysis

This compound is a potent antifungal and cytotoxic peptidyl nucleoside antibiotic from Streptomyces griseochromogenes. The mixed biosynthesis of the compound is evident from the three distinct structural components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl beta-arginine .


Molecular Structure Analysis

The molecular formula of this compound is C17H26N8O5. It is a natural product found in Streptomyces arginensis, Streptomyces, and other organisms with data available . The crystal structures of this compound Deaminase (BSD) were determined in six states (i.e. native, substrate-bound, product-bound, cacodylate-bound, substrate-bound E56Q mutant, and R90K mutant) .


Chemical Reactions Analysis

This compound is a potent antifungal and cytotoxic peptidyl nucleoside antibiotic from Streptomyces griseochromogenes. The mixed biosynthesis of the compound is evident from the three distinct structural components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl beta-arginine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 422.4 g/mol. It is a conjugate base of a this compound (1+). It is a natural product found in Streptomyces arginensis, Streptomyces, and other organisms with data available .

Scientific Research Applications

Blasticidin S has been used in a variety of scientific research applications, including gene expression, cell culture, and protein engineering. In gene expression studies, this compound has been used to study the regulation of gene expression in bacterial and eukaryotic cells. Additionally, it has been used in cell culture studies to study the effects of this compound on cell growth and differentiation. Finally, this compound has been used in protein engineering studies to study the effects of mutations on protein structure and function.

Mechanism of Action

Target of Action

Blasticidin S, a nucleoside analogue antibiotic , primarily targets the peptidyl transferase center of the large ribosomal subunit . This center plays a crucial role in protein synthesis, making it a key target for the antibiotic’s action .

Mode of Action

This compound inhibits both translation elongation and termination in mammalian cells . It binds to the P-site loop formed by ribosomal RNA within the peptidyl transferase center . Once bound to mammalian terminating ribosomes, this compound distorts the 3′CCA tail of the P-site tRNA . This distortion delays both peptide bond formation and peptidyl-tRNA hydrolysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the termination step of translation and peptide bond formation, this compound disrupts protein translation . This means that cells can no longer produce new proteins through the translation of mRNA .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells . Resistance is conferred by the expression of either one of two this compound deaminase genes: BSD from Aspergillus terreus or bsr from Bacillus cereus .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis . By binding to the peptidyl transferase center of the large ribosomal subunit and disrupting the translation process, this compound prevents the growth of both eukaryotic and prokaryotic cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Failure to lower the salt content of the medium results in nonselection due to this compound inhibition unless a higher this compound concentration is used . Additionally, the antibiotic’s effect is greater on the mycelial than on the spore phase of the fungus .

Advantages and Limitations for Lab Experiments

The advantages of using Blasticidin S in laboratory experiments include its high purity and stability, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for a variety of experiments. The limitations of using this compound in laboratory experiments include its high cost and the potential for toxicity in mammalian cells.

Future Directions

There are a number of potential future directions for the use of Blasticidin S. These include the development of more effective and less toxic treatments for cancer, the development of more effective antifungal agents, and the development of more efficient methods for synthesizing the compound. Additionally, this compound could be used in the development of new drugs and treatments for a variety of diseases, as well as in the development of new proteins for biotechnology applications.

Safety and Hazards

Blasticidin S is considered hazardous. It is fatal if swallowed and harmful in contact with skin. It should not be released into the environment .

properties

IUPAC Name

(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
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InChI

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9-,10-,13+,14-/m0/s1
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InChI Key

CXNPLSGKWMLZPZ-ZNIXKSQXSA-N
Source PubChem
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Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
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Isomeric SMILES

CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
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Molecular Formula

C17H26N8O5
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DSSTOX Substance ID

DTXSID0058015
Record name Blasticidin-S
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Molecular Weight

422.4 g/mol
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Physical Description

Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS.
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Solubility

In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate)
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Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
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Mechanism of Action

Protein synthesis inhibitor., Blasticidin-S is a peptidyl nucleoside antibiotic isolated from the culture broth of Streptomyces griseochromogenes. It specifically inhibits protein synthesis in both prokaryotes and eukaryotes through inhibition of peptide bound formation in the ribosomal machinery.
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Color/Form

Colorless crystals

CAS RN

2079-00-7
Record name Blasticidin S
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Record name β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S)
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Melting Point

235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Blasticidin S?

A1: this compound is a potent inhibitor of protein synthesis. It acts by binding to the ribosome, specifically near the peptidyl transferase center, and interfering with peptide bond formation [, , , ]. This effectively blocks the translation process and prevents the production of new proteins, ultimately leading to cell death.

Q2: How does this compound affect fungal cells?

A2: In fungal cells, this compound exhibits strong fungicidal activity by inhibiting protein synthesis [, ]. This effect is particularly pronounced in plant pathogenic fungi like Pyricularia oryzae, the causative agent of rice blast disease [, ].

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H42N8O10S, and its molecular weight is 670.75 g/mol [, ].

Q4: Are there any characteristic spectroscopic features of this compound?

A5: Yes, this compound exhibits a strong UV absorbance maximum at 275 nm in acidic conditions []. This property can be utilized for its detection and quantification in various matrices.

Q5: What are the main structural components of this compound?

A6: this compound is a peptidyl nucleoside antibiotic. Its structure consists of three distinct parts: a cytosine base, an amino deoxyglucuronic acid, and N-methyl-β-arginine []. This unique combination of structural elements contributes to its biological activity and interactions with its target.

Q6: How does sunlight affect this compound?

A7: this compound applied to rice plants is primarily located on the plant surface and is susceptible to degradation by sunlight [, ]. This degradation reduces its persistence in the environment and limits its potential for accumulation.

Q7: Is this compound stable in soil?

A8: this compound binds strongly to soil particles, but its biological activity decreases in soil due to microbial degradation [, ]. This degradation pathway is an important factor in minimizing its environmental impact.

Q8: What enzymatic activity is involved in the detoxification of this compound by some microorganisms?

A9: Some microorganisms, like Aspergillus terreus and Bacillus cereus, produce this compound deaminase, an enzyme that converts this compound to the inactive deaminohydroxythis compound [, , ]. This detoxification mechanism contributes to the development of resistance in certain microbes.

Q9: Can this compound resistance be transferred between bacteria?

A10: Yes, the this compound resistance gene (BSD) has been successfully used as a selectable marker for genetic manipulation in various organisms, including bacteria and parasites [, ]. This indicates the potential for horizontal gene transfer of resistance determinants.

Q10: Have computational methods been used to study this compound and its interactions?

A11: Yes, molecular docking studies have been employed to investigate the binding modes of this compound derivatives to their target, providing insights into their structure-activity relationships []. These studies can guide the development of new analogs with improved activity or selectivity.

Q11: How do structural modifications of this compound affect its activity?

A12: Modifying the carboxyl group of this compound, such as esterification, can significantly enhance its inhibitory activity against aflatoxin production by Aspergillus flavus []. This highlights the importance of specific structural features for its various biological activities.

Q12: Can this compound derivatives be designed with improved activity against specific pathogens?

A13: Yes, semisynthetic this compound derivatives, particularly ester derivatives, have shown enhanced antibiotic activity against Gram-positive bacteria compared to the parent compound [, ]. These findings demonstrate the potential for developing novel this compound analogs with improved therapeutic properties.

Q13: How is this compound metabolized in plants?

A14: In rice plants, this compound is metabolized slowly, with cytomycin and deaminohydroxythis compound identified as minor metabolites [, ].

Q14: What happens to this compound after it enters mammalian cells?

A15: LRRC8D, a mammalian membrane protein, is required for the uptake of this compound into mammalian cells []. This transporter protein plays a crucial role in the cellular entry of this compound and potentially other related compounds.

Q15: How is this compound used in research?

A16: this compound is commonly used as a selection agent in genetic transformation experiments involving various organisms, including bacteria, fungi, parasites, and mammalian cells [, , , , , ]. Its ability to inhibit protein synthesis makes it an effective tool for selecting cells that have successfully incorporated foreign DNA.

Q16: How do some fungi develop resistance to this compound?

A17: One mechanism of this compound resistance in fungi is the acquisition of tolerance through mutations that may affect drug uptake, target site modification, or detoxification pathways [].

Q17: Is there cross-resistance between this compound and other antifungal agents?

A18: Yes, a study on Pyricularia oryzae isolates showed cross-resistance between this compound and Kasugamycin, another antifungal antibiotic []. This cross-resistance poses a challenge for disease management, as resistance to one agent might confer resistance to the other.

Q18: What are the potential hazards of this compound exposure to humans?

A19: this compound can cause severe acute inflammation of the mucous membranes and skin upon contact [, ]. These effects are primarily observed in occupational settings where workers are exposed to the compound during its production or application.

Q19: What are the symptoms of this compound poisoning?

A20: Ingestion of this compound can lead to severe symptoms such as vomiting, abdominal pain, diarrhea, and sore throat []. In severe cases, it can cause hypotension, arrhythmia, and even coma due to excessive fluid loss.

Q20: What analytical methods are used to determine this compound concentration?

A20: Several analytical methods have been developed for the quantification of this compound, including:

  • High-performance liquid chromatography (HPLC) [, ]: This technique separates and quantifies this compound based on its interactions with a stationary phase and a mobile phase.
  • High-performance capillary electrophoresis (HPCE) []: This method separates and detects charged molecules like this compound based on their differential migration in an electric field.
  • Micellar liquid chromatography (MLC) []: This technique utilizes surfactants in the mobile phase to improve the separation and analysis of this compound.
  • Thin-layer chromatography (TLC) []: This method separates this compound from other components based on their differential migration on a thin layer of adsorbent material.
  • Colorimetry []: This technique relies on the formation of a colored complex between this compound and specific reagents, allowing for its quantification based on the intensity of the color.

Q21: How is this compound degraded in the environment?

A22: Sunlight and microbial activity are the major factors contributing to this compound degradation in the environment [, , ].

Q22: When was this compound discovered?

A23: this compound was discovered in Japan in the mid-20th century [, ].

Q23: What was the initial use of this compound?

A24: It was initially used as an agricultural fungicide, particularly against rice blast disease caused by Pyricularia oryzae [, , , ].

Q24: How has this compound contributed to different research fields?

A24: this compound and its resistance gene have become valuable tools in various disciplines, including:

  • Molecular biology: As a selectable marker for genetic transformations in bacteria, fungi, parasites, and mammalian cells [, , , , , ].
  • Biotechnology: For developing transgenic organisms with improved traits, such as disease resistance in plants [].
  • Drug discovery: As a starting point for developing novel antimicrobial agents with improved activity and selectivity [, ].

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